

Valsartan Ethyl Ester CAS number 1111177-30-0

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Compound of Interest

Compound Name: Valsartan Ethyl Ester

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Valsartan Ethyl Ester: A Technical Overview

CAS Number: 1111177-30-0

Chemical Name: (S)-N-Valeryl-N-([2'-(1H-tetrazole-5-yl)biphen-4-yl]methyl)-valine ethyl ester

This technical guide provides a comprehensive overview of **Valsartan Ethyl Ester**, a key chemical intermediate and a known impurity in the synthesis of the widely prescribed antihypertensive drug, Valsartan. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Physicochemical Properties

Valsartan Ethyl Ester is the ethyl ester derivative of Valsartan. While extensive data on the ester itself is limited, its properties are closely related to the parent compound.



Property	Valsartan Ethyl Ester	Valsartan
CAS Number	1111177-30-0[1]	137862-53-4
Molecular Formula	C26H33N5O3[2]	C24H29N5O3
Molecular Weight	463.6 g/mol [2]	435.5 g/mol
Appearance	Off-White to Pale Beige Solid[3]	White to practically white fine powder
Solubility	Data not available	Sparingly soluble in water, freely soluble in ethanol and methanol[4]
Melting Point	Data not available	105-110 °C[4]
Boiling Point	Data not available	Data not available

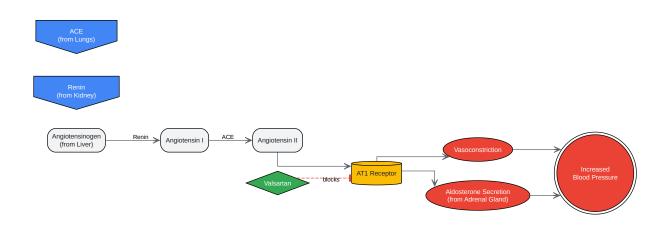
Mechanism of Action of the Parent Compound, Valsartan

Valsartan Ethyl Ester is an impurity and a potential prodrug of Valsartan.[3][5] As such, its biological activity is expected to be derived from its in vivo hydrolysis to Valsartan. Valsartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[6]

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. Angiotensin II, the primary active component of the RAS, induces vasoconstriction, stimulates the release of aldosterone, and promotes sodium and water retention, all of which contribute to an increase in blood pressure.[7][8] Valsartan competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking its physiological effects and leading to a reduction in blood pressure. [6][7]

Below is a diagram illustrating the Renin-Angiotensin System and the point of intervention for Valsartan.





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Figure 1: The Renin-Angiotensin System and the mechanism of action of Valsartan.

Experimental Protocols

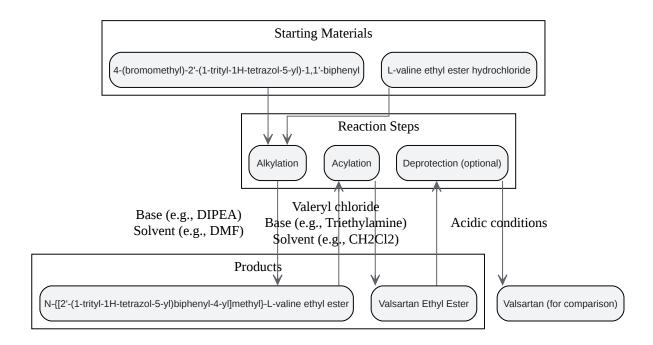
Detailed experimental protocols for the synthesis, purification, and analysis of **Valsartan Ethyl Ester** are not readily available in the public domain, as it is primarily considered an impurity. However, the synthesis of Valsartan often involves ester intermediates. The following sections describe generalized procedures that could be adapted for the preparation and analysis of **Valsartan Ethyl Ester**.

General Synthesis of Valsartan Esters

The synthesis of Valsartan typically involves the coupling of a biphenyl tetrazole moiety with an L-valine ester derivative, followed by acylation and hydrolysis. A potential route for synthesizing **Valsartan Ethyl Ester** would involve using L-valine ethyl ester as a starting material and omitting the final hydrolysis step.

A generalized workflow for the synthesis is presented below.





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Figure 2: Generalized synthetic workflow for Valsartan esters.

Alkylation of L-valine ethyl ester:

- Dissolve 4-(bromomethyl)-2'-(1-trityl-1H-tetrazol-5-yl)-1,1'-biphenyl and L-valine ethyl ester hydrochloride in a suitable solvent such as N,N-Dimethylformamide (DMF).
- Add a non-nucleophilic base, for instance, N,N-Diisopropylethylamine (DIPEA), to the mixture.
- Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine.



 The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkylated product.

Acylation with Valeryl Chloride:

- Dissolve the crude product from the previous step in a chlorinated solvent like dichloromethane (CH2Cl2).
- Add a base, such as triethylamine, to the solution.
- Cool the mixture in an ice bath and add valeryl chloride dropwise.
- Allow the reaction to proceed to completion at room temperature.
- The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to give the crude **Valsartan Ethyl Ester**.

Purification: Purification of the crude product can be achieved by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane.

Analytical Methods for Related Compounds

While specific methods for **Valsartan Ethyl Ester** are not established, analytical techniques used for Valsartan can be adapted for its quantification and characterization.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is commonly used for the analysis of Valsartan and its impurities.

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.02 M sodium dihydrogen phosphate, pH 2.5) and acetonitrile. The ratio can be optimized for the separation of the ethyl ester from other components.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength around 250 nm.



• Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase.

Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), can be used for the identification and structural confirmation of **Valsartan Ethyl Ester** by determining its exact mass and fragmentation pattern.

Pharmacological and Toxicological Data

There is a lack of specific pharmacological and toxicological data for **Valsartan Ethyl Ester** in the public domain. As it is an impurity, its levels in the final drug product are strictly controlled. The toxicological profile of Valsartan is well-established, and any safety assessment of the ethyl ester would likely be in the context of its potential to hydrolyze to Valsartan and any unique toxicity it might possess.

Conclusion

Valsartan Ethyl Ester, with CAS number 1111177-30-0, is a significant compound in the context of the synthesis and quality control of Valsartan. While it is primarily known as an impurity, understanding its physicochemical properties and potential synthetic routes is crucial for pharmaceutical scientists. The mechanism of action of its parent compound, Valsartan, through the antagonism of the AT1 receptor, provides a basis for understanding the potential biological effects of the ethyl ester, likely as a prodrug. Further research is needed to fully characterize the pharmacological and toxicological profile of Valsartan Ethyl Ester.

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References

- 1. chemwhat.com [chemwhat.com]
- 2. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 3. Pharmacokinetics and pharmacodynamic effects of the angiotensin II antagonist valsartan at steady state in healthy, normotensive subjects PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. WO2007088558A2 A process for purification of valsartan Google Patents [patents.google.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Absolute bioavailability and pharmacokinetics of valsartan, an angiotensin II receptor antagonist, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical properties of valsartan and the effect of ethyl alcohol, propylene glycol and pH on its solubility PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103435567B The process for purification of valsartan Google Patents [patents.google.com]
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